

# A Technical Guide to ATTO 425 Maleimide: Sourcing and Experimental Applications

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## Compound of Interest

Compound Name: *ATTO 425 maleimide*

Cat. No.: *B1258880*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on **ATTO 425 maleimide**, a fluorescent probe with utility in a range of life science applications. Detailed herein are its technical specifications, a compilation of suppliers and purchasing options, and established experimental protocols for its use in labeling biomolecules. Furthermore, this guide presents visualizations of experimental workflows, including protein labeling and Förster Resonance Energy Transfer (FRET), to facilitate a deeper understanding of its practical applications.

## Core Technical Specifications

ATTO 425 is a fluorescent label characterized by its coumarin-based structure. Key features that make it a valuable tool in research include its strong absorption, high fluorescence quantum yield, and significant Stokes shift, which minimizes spectral overlap and enhances signal detection. The maleimide reactive group specifically targets thiol (sulphydryl) groups, primarily found on cysteine residues in proteins and peptides, allowing for precise, site-specific labeling.<sup>[1][2]</sup>

A summary of its key quantitative properties is provided in the table below.

Property	Value	Reference
Molecular Weight	~524 g/mol	<a href="#">[1]</a>
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~439 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{\text{em}}$ )	~485 nm	<a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$\sim 4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	<a href="#">[1]</a>
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	~90%	<a href="#">[1]</a>
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	~3.6 ns	<a href="#">[1]</a>

## Supplier and Purchasing Options for ATTO 425 Maleimide

For researchers looking to procure **ATTO 425 maleimide**, several reputable suppliers offer this reagent in various quantities. The following table summarizes the available purchasing options. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Supplier	Catalog Number	Available Quantities
ATTO-TEC	AD 425-41 / AD 425-45	1 mg, 5 mg
Sigma-Aldrich	49349	1 mg
Leica Microsystems	AD 425-41	1 mg
Jena Bioscience	CLK-035-425	3 x 1 mg (Labeling Kit)
MedChemExpress	HY-D1137	1 mg, 5 mg
Santa Cruz Biotechnology	sc-515594	1 mg

## Key Experimental Protocols

The primary application of **ATTO 425 maleimide** is the covalent labeling of thiol groups on biomolecules. Below are detailed protocols for protein labeling and a description of its use in FRET-based assays.

## Protocol 1: Covalent Labeling of Proteins with ATTO 425 Maleimide

This protocol provides a general procedure for the conjugation of **ATTO 425 maleimide** to proteins containing accessible cysteine residues.

Materials:

- **ATTO 425 maleimide**
- Protein of interest containing at least one free cysteine residue
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: L-cysteine or  $\beta$ -mercaptoethanol
- Purification column: Gel filtration column (e.g., Sephadex G-25)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
  - If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
  - If DTT is used, it must be removed prior to adding the maleimide dye, typically by dialysis or using a desalting column, as it will compete for the dye. TCEP does not need to be

removed.

- Dye Preparation:
  - Immediately before use, prepare a stock solution of **ATTO 425 maleimide** in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Protect the solution from light.[3]
- Labeling Reaction:
  - Add a 10- to 20-fold molar excess of the **ATTO 425 maleimide** stock solution to the protein solution.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and dye-to-protein ratio may need to be determined empirically for each specific protein.
- Quenching the Reaction:
  - To stop the labeling reaction, add a quenching reagent such as L-cysteine or  $\beta$ -mercaptoethanol to a final concentration of 10-100 mM. This will react with any excess maleimide.
- Purification of the Labeled Protein:
  - Separate the labeled protein from unreacted dye and quenching reagent using a gel filtration column pre-equilibrated with the desired storage buffer.[1][3] The labeled protein will typically elute first.
- Characterization:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of ATTO 425 (~439 nm).

## Application in Förster Resonance Energy Transfer (FRET)

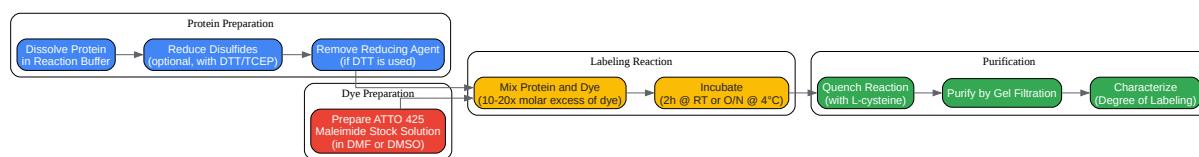
ATTO 425 is often used as a donor fluorophore in FRET experiments due to its favorable spectral properties. FRET is a powerful technique for measuring distances on the nanometer scale, making it suitable for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[4][5][6]

In a typical FRET experiment involving **ATTO 425 maleimide**, the donor (ATTO 425) is covalently attached to one molecule or a specific site on a macromolecule, and an acceptor fluorophore with an excitation spectrum that overlaps with the emission spectrum of ATTO 425 is attached to a second molecule or a different site on the same macromolecule. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence emission and a quenching of the donor's fluorescence.[6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[6]

A recommended FRET pair for ATTO 425 is ATTO 520.[4]

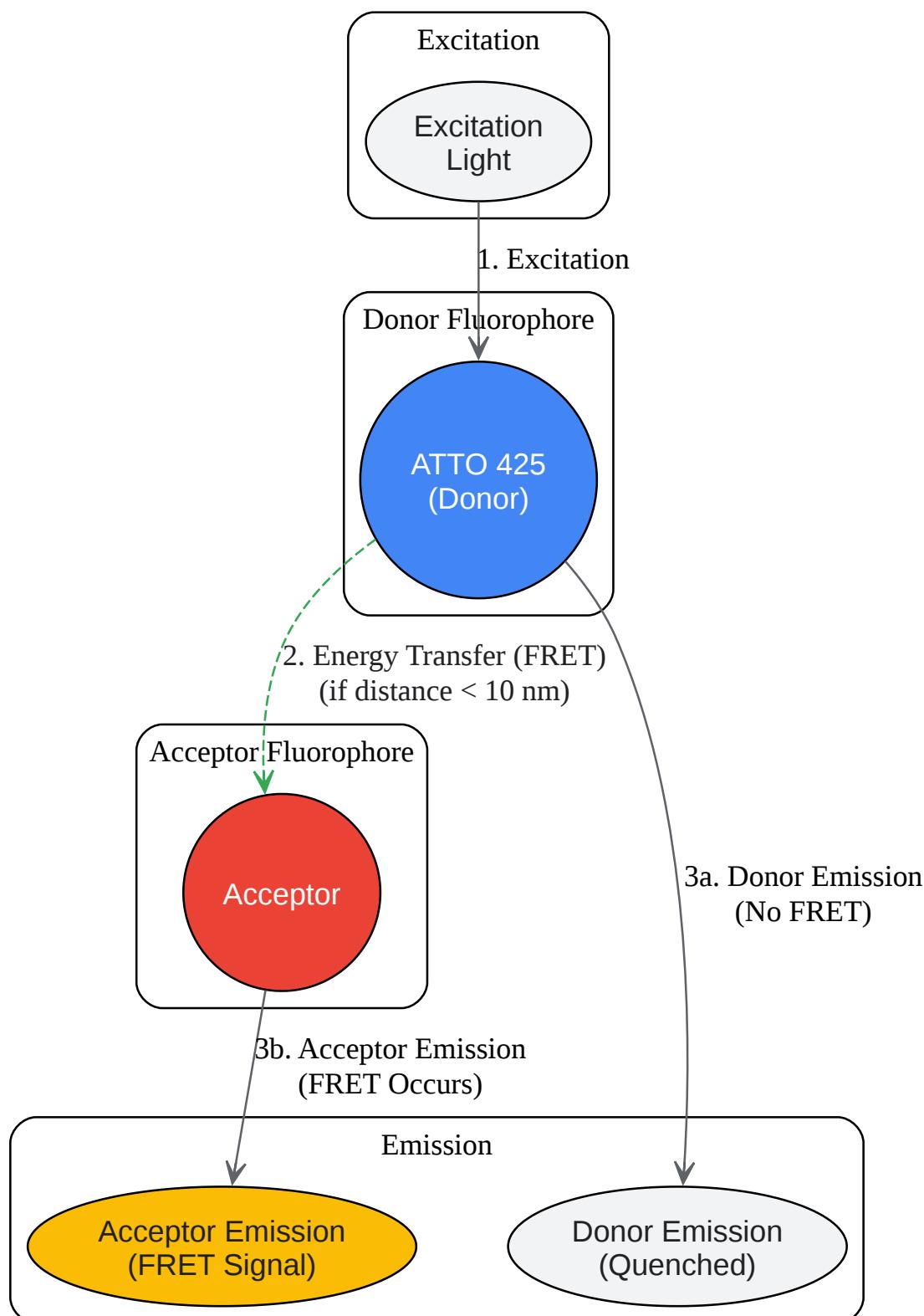
## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the use of **ATTO 425 maleimide**.



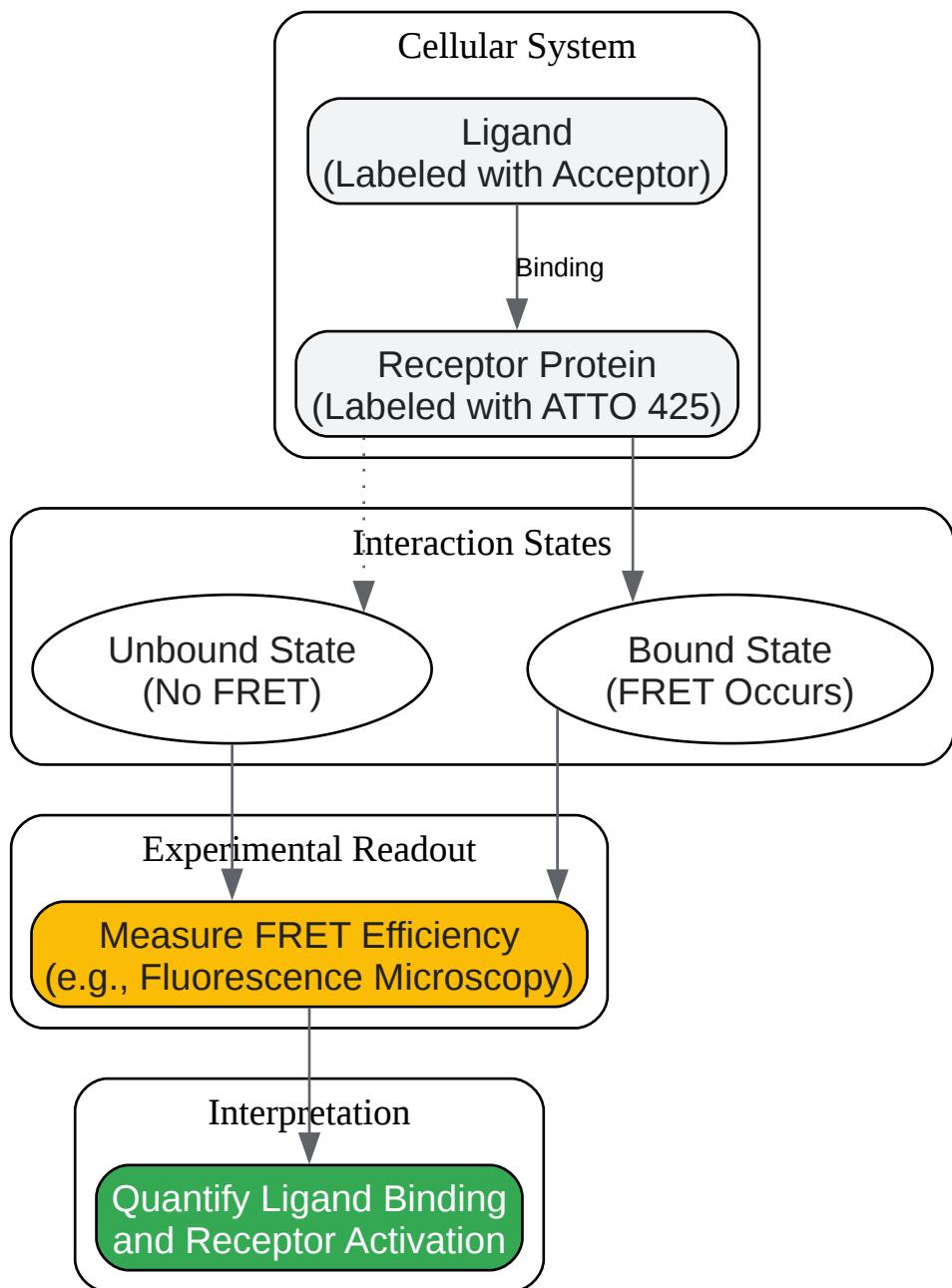
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Caption: Workflow for covalent labeling of proteins with **ATTO 425 maleimide**.



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Caption: Principle of Förster Resonance Energy Transfer (FRET) using ATTO 425 as a donor.



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Caption: Logical workflow for studying receptor-ligand binding using FRET with **ATTO 425 maleimide**.

#### Need Custom Synthesis?

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